molecular formula C9H9NO B060857 2-Ethoxyphenylisocyanide CAS No. 176511-34-5

2-Ethoxyphenylisocyanide

Cat. No.: B060857
CAS No.: 176511-34-5
M. Wt: 147.17 g/mol
InChI Key: IPWZUMUKKQECHA-UHFFFAOYSA-N
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Description

2-Ethoxyphenylisocyanide is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanide group attached to an ethoxy-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyphenylisocyanide typically involves the formylation of a primary amine followed by dehydration. A common method includes the reaction of 2-ethoxyaniline with formic acid to form the formamide intermediate, which is then dehydrated using phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyphenylisocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxyphenylisocyanide finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethoxyphenylisocyanide involves its reactivity with various molecular targets. The isocyanide group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, its ability to form stable urea and carbamate linkages underpins its utility in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Methoxyphenylisocyanide
  • 2-Acetylphenylisocyanide
  • 2-Isocyanopyrimidine

Comparison: 2-Ethoxyphenylisocyanide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, 2-Methoxyphenylisocyanide has a methoxy group instead of an ethoxy group, which can lead to differences in steric and electronic properties .

Properties

IUPAC Name

1-ethoxy-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZUMUKKQECHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374480
Record name 2-Ethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176511-34-5
Record name 2-Ethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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